Naphtho[1,2-c]furan-1(3h)-one
Description
Structural Context within Furanone and Naphthofuran Chemistry
Naphtho[1,2-c]furan-1(3H)-one belongs to the furanone class of compounds, which are characterized by a five-membered ring containing an oxygen atom and a ketone group. Specifically, it is a type of naphthofuran, where a naphthalene (B1677914) ring system is fused to the furanone ring. ontosight.ai The fusion of the naphthalene and furanone rings can occur in different ways, leading to various isomers such as naphtho[2,3-c]furan-1(3H)-one and naphtho[2,1-b]furan (B1199300). ontosight.airesearchgate.net
The core structure of this compound consists of a bicyclic naphthalene system fused to a lactone (a cyclic ester) ring. The "(3H)" in the name indicates the position of the saturated carbon in the furanone ring. The specific arrangement of these fused rings creates a planar and rigid molecular framework. This structural rigidity, combined with the electronic properties of the aromatic naphthalene system and the polar lactone group, dictates the molecule's chemical reactivity and its interactions with biological targets. ontosight.ai
Derivatives of this core structure can be synthesized by introducing various substituents at different positions on the naphthalene or furanone rings. For example, the introduction of a fluorophenyl group and a methyl group at the 3-position results in 3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one, a compound with modified lipophilicity and electronic properties. ontosight.ai The stereochemistry of these substituents can also significantly influence the molecule's properties, as seen in octahydro derivatives with specific trans configurations. ontosight.ai
| Property | Description |
| Molecular Formula | C12H8O2 epa.gov |
| Average Mass | 184.194 g/mol epa.gov |
| Monoisotopic Mass | 184.052429 g/mol epa.gov |
| CAS Number | 5657-01-2 bldpharm.com |
Significance in Heterocyclic Chemistry and Organic Synthesis
The this compound scaffold is a valuable building block in organic synthesis due to its versatile reactivity. The lactone ring can be opened under various conditions, and the aromatic naphthalene core can undergo electrophilic substitution reactions, allowing for the creation of a wide array of derivatives.
Several synthetic strategies have been developed to construct the naphthofuranone core. One-pot, three-component reactions have been employed for the efficient synthesis of functionalized naphtho[2,1-b]furans. researchgate.net Palladium-catalyzed three-component coupling of naphthols, aldehydes, and carbon monoxide provides another route to naphthofuran-2(3H)-one derivatives. acs.org Furthermore, lipase-catalyzed asymmetric synthesis has been utilized to produce optically active naphtho[2,3-c]furan-1(3H)-one derivatives, demonstrating the potential for stereoselective synthesis. nih.gov The synthesis of these complex molecules often involves multi-step pathways that can include ring-forming reactions, hydrogenation, and stereoselective transformations. ontosight.ai
The significance of this compound and its isomers in heterocyclic chemistry is underscored by their presence in various biologically active natural products and their potential as therapeutic agents. scirp.org For instance, derivatives of the related naphtho[2,1-b]furan have shown a broad range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. ijprajournal.com This has spurred research into the design and synthesis of novel naphthofuran derivatives with improved pharmacological profiles. nih.gov
Overview of Current Research Trajectories and Potential Innovations
Current research on this compound and its related isomers is focused on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, cost-effective, and environmentally friendly methods for synthesizing the naphthofuranone core and its derivatives. google.com This includes the use of microwave-assisted synthesis and multicomponent reactions to reduce reaction times and improve yields. researchgate.netmdpi.com
Exploration of Biological Activities: A significant portion of research is dedicated to investigating the therapeutic potential of naphthofuranone derivatives. This involves screening these compounds for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.aiontosight.ai For example, a new derivative of naphtho[2,3-c]furan-1(3H)-one has been isolated and is being studied for its anti-inflammatory and antioxidant properties. researchgate.net
Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the structure of this compound to understand how different functional groups and their positions influence biological activity. nih.gov This knowledge is crucial for the rational design of more potent and selective drug candidates.
Applications in Materials Science: The unique photophysical properties of some naphthofuran derivatives are being explored for their potential use in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes. ontosight.ai
Future innovations in this field are expected to come from the integration of computational modeling with synthetic chemistry to predict the properties of new derivatives before they are synthesized. The discovery of new catalytic systems could also lead to more efficient and selective synthetic routes. As our understanding of the biological targets of these compounds grows, so too will the potential for developing novel therapeutics based on the this compound scaffold.
Structure
3D Structure
Properties
IUPAC Name |
3H-benzo[g][2]benzofuran-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-12-11-9(7-14-12)6-5-8-3-1-2-4-10(8)11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSOXHMEZHBPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295220 | |
| Record name | naphtho[1,2-c]furan-1(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5657-01-2 | |
| Record name | NSC100669 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naphtho[1,2-c]furan-1(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to Naphtho 1,2 C Furan 1 3h One and Its Analogues
Classical and Established Synthetic Routes to the Naphthofuranone Core
Traditional approaches to constructing the naphthofuranone skeleton often rely on sequential bond formation, building the fused ring system in a step-by-step manner. These methods, while sometimes lengthy, are foundational and offer reliable access to the target compounds.
Multi-step syntheses typically involve the initial formation or functionalization of a naphthalene (B1677914) ring, followed by the construction of the furanone ring, or vice versa. ontosight.ai One common strategy begins with a pre-existing naphthalene derivative, such as a naphthol or a naphthalenecarboxylic acid. jst.go.jpwikipedia.org For instance, a synthetic route might start with the appropriate 1-naphthoic acid derivative, which is then subjected to a series of reactions to build the fused lactone ring. rsc.org
Condensation and cyclization reactions are pivotal in forming the heterocyclic furanone ring onto a naphthalene core. ontosight.ai Intramolecular Friedel-Crafts-type reactions have been observed to favor the formation of the six-membered ring in tetrahydronaphtho[2,3-c]furan-1(3H)-one systems. manchester.ac.uk The cyclization can be promoted by various reagents and conditions. For example, the self-condensation of substituted phenylpropiolic acids can yield naphtho[2,3-c]furan-1,3-dione (B147156) derivatives, which are related to the target scaffold. clockss.org
Dehydration reactions are also a key cyclization strategy. For instance, tandem conjugate addition followed by a Dieckmann-type condensation can be used to construct the furanone ring, which upon dehydration or dehydrogenation, yields the aromatic naphthofuranone system. researchgate.net These cyclization reactions are often the final key step in a multi-step sequence, effectively closing the ring to form the desired lactone structure.
Modern and Efficient Synthetic Protocols
In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally benign synthetic methods. One-pot multicomponent reactions and transition metal-catalyzed processes have emerged as powerful tools for the direct construction of complex heterocyclic systems like naphtho[1,2-c]furan-1(3H)-one.
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. nih.govnih.gov Several MCRs have been developed for the synthesis of naphthofuranone analogues. A notable example is the one-pot, three-component reaction between Meldrum's acid, arylglyoxals, and β-naphthol to produce functionalized naphtho[2,1-b]furans, a related isomer class. researchgate.net Similarly, reactions involving 2-hydroxy-1,4-naphthoquinones, aldehydes, and isocyanides provide regioselective access to linear naphtho[2,3-b]furan-4,9-diones. researchgate.net
These methods are prized for their operational simplicity, reduction of waste by minimizing intermediate purification steps, and their ability to rapidly generate libraries of structurally diverse compounds for biological screening. nih.govresearchgate.net For instance, a cascade reaction involving isatins, 1,3-dicarbonyl compounds, and 2-naphthol (B1666908) in water can produce complex spiro[dihydroquinoline-naphthofuranones]. researchgate.netacs.org
Table 1: Examples of Multicomponent Reactions for Naphthofuranone and Analogue Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference(s) |
| 2-Hydroxy-1,4-naphthoquinone (B1674593) | Aldehydes | Alkyl Isocyanides | Water, 75°C | Naphtho[2,3-b]furan-4,9-dione (B1206112) | researchgate.net |
| Isatin | 1,3-Dicarbonyl Compound | 2-Naphthol | Sodium Dodecyl Sulphate (SDS), Water | Spiro[dihydroquinoline-naphthofuranone] | researchgate.net |
| Meldrum's acid | Arylglyoxals | β-Naphthol | No catalyst specified | Functionalized Naphtho[2,1-b]furan (B1199300) | researchgate.net |
| Aryl Aldehydes | Hippuric Acid | Acetic Anhydride (B1165640), β-Naphthol | Nafion-H@SPIONs, Microwave | Naphtho[2,1-b]furan-2(1H)-one | researchgate.net |
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the naphthofuranone core is no exception. mdpi.com These methods often proceed under mild conditions with high selectivity. Annulation reactions, which involve the formation of a new ring onto an existing system, are particularly powerful. colab.ws Visible-light-promoted oxidative annulation of 2-naphthols with phenylglyoxal (B86788) monohydrates has been reported for the synthesis of hydroxy-naphthofuranones. colab.wsontosight.ai This metal-free approach showcases a move towards more sustainable catalytic systems. colab.ws
Furthermore, molecular iodine has been used to promote an oxidative cross-coupling/annulation between 2-naphthols and methyl ketones, successfully constructing a quaternary carbon center within the furanone ring of naphtho[2,1-b]furan-1(2H)-ones. acs.org
Palladium catalysts are exceptionally versatile and widely used in the synthesis of furan-containing heterocycles. dokumen.pub Palladium-catalyzed three-component coupling reactions of naphthols, aldehydes, and carbon monoxide provide a direct route to naphthofuran-2(3H)-one derivatives. amazonaws.comacs.org This process involves the incorporation of carbon monoxide to form the lactone carbonyl group.
Another powerful strategy is the palladium(II)-catalyzed cascade reaction of ene-yne substrates. This method involves successive hetero- and benz-annulations in one pot, creating multiple carbon-carbon and carbon-heteroatom bonds to efficiently assemble the naphtho[1,2-b]furan (B1202928) skeleton. acs.org Palladium-catalyzed oxidative annulation reactions directed by enol or enolate intermediates have also been developed, offering switchable access to different naphthofuroquinone isomers. nih.gov The choice of ligands, such as sterically undemanding N-arylureas or various phosphines, is crucial in these reactions, as it can control the reactivity and selectivity of the palladium center. nih.gov
Table 2: Selected Palladium-Catalyzed Reactions for Naphthofuranone Synthesis
| Reaction Type | Substrates | Catalyst System | Key Features | Reference(s) |
| Three-Component Coupling | Naphthols, Aldehydes, Carbon Monoxide | Palladium complex | Direct formation of lactone from CO | amazonaws.comacs.org |
| Cascade Annulation | Ene-ynes with cyano/aldehyde group | Pd(II) | One-pot hetero- and benz-annulation | acs.org |
| Oxidative Annulation | Naphthoquinones | Pd(OAc)₂ | Enol/enolate-directed, switchable selectivity | nih.gov |
| C-H Arylation/Annulation | 1-Naphthoic acid derivatives, Aryl iodides | Palladium catalyst | Site-selective C-H functionalization | rsc.org |
Transition Metal-Catalyzed Annulation and Coupling Reactions
Indium(III)-Mediated Approaches
Indium(III) catalysts, particularly indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)3), have emerged as effective Lewis acids for the synthesis of γ-butyrolactone cores, which are structurally related to naphthofuranones. chemrxiv.orgresearchgate.netresearchgate.net These methods often involve annulation reactions where new rings are formed. One notable strategy is the In(OTf)3-catalyzed [3+2] annulation between an alkene and an α,β-unsaturated keto-carboxylic acid to produce γ-butyrolactone derivatives. chemrxiv.orgresearchgate.netresearchgate.net This approach is valued for its ability to selectively form C3-substituted lactones with a broad substrate scope and in very good yields. chemrxiv.orgresearchgate.net
A highly relevant application is the regioselective synthesis of naphtho[1,2-b]furan-3-amides through an In(OTf)3-catalyzed cascade formal [3+2] cycloaddition. rsc.org This reaction efficiently combines 1,4-naphthoquinones with β-ketoamides to construct the desired naphthofuranone framework. rsc.org The mechanism involves the initial Michael addition of the β-ketoamide to the naphthoquinone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic furan (B31954) ring. rsc.org Indium catalysts have also been employed in the asymmetric allylation of isatins to create complex spiro-fused 2-oxindole/α-methylene-γ-butyrolactone systems with high enantioselectivity. acs.org
Table 1: Examples of Indium(III)-Mediated Synthesis
| Catalyst | Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| In(OTf)3 | Alkene, α,β-Unsaturated keto-carboxylic acid | γ-Butyrolactone | [3+2] Annulation | chemrxiv.org, researchgate.net |
| In(OTf)3 | 1,4-Naphthoquinones, β-Ketoamides | Naphtho[1,2-b]furan-3-amide | Regioselective [3+2] cycloaddition | rsc.org |
Metal-Free Oxidative Transformations
To align with more sustainable chemical practices, metal-free synthetic routes are increasingly favored. For the naphthofuranone scaffold, a metal-free intramolecular [3+2] cycloaddition of γ-hydroxy acetylenic ketones with alkynes has been developed to synthesize Naphtho[1,2-c]furan-5-ones. researchgate.net This method avoids the use of transition metals, relying on the intrinsic reactivity of the starting materials under specific conditions. researchgate.net
Another significant metal-free approach is the tandem one-pot synthesis of naphthoquinonefuran derivatives from 2-hydroxynaphthoquinones and arylethynyl bromides. nih.gov This reaction is promoted by a simple base like sodium methoxide (B1231860) (NaOMe) in the presence of a phase-transfer catalyst, tetrabutylammonium (B224687) bromide (TBAB), at elevated temperatures. nih.gov Oxidative transformations can also be achieved using strong oxidants without a metal catalyst. mdpi.com For instance, the oxidative cyclization of appropriately substituted precursors using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or simply aerobic conditions can lead to the formation of the furanone ring. nih.gov
Green Chemistry Principles in Naphthofuranone Synthesis
Green chemistry seeks to design chemical processes that minimize the use and generation of hazardous substances. kahedu.edu.inacs.org Key principles include waste prevention, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. acs.org
In the context of naphthofuranone synthesis, these principles are applied in several ways:
Safer Solvents and Conditions: The use of water as a reaction medium or conducting reactions under solvent-free conditions represents a significant green approach. imist.mathieme-connect.de Visible-light-mediated synthesis is another green strategy, as it often allows reactions to proceed under mild conditions with high efficiency. mdpi.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cycloaddition and tandem reactions are inherently more atom-economical as they form complex products from simple precursors in a single step with minimal byproducts.
Renewable Resources and Safer Reagents: An example of a greener process is the oxidative lactonization of 1,2-bis(hydroxymethyl)benzenes to form benzo[c]furan-1(3H)-ones using aqueous hydrogen peroxide as the oxidant. thieme-connect.de This reaction produces only water as a byproduct and can utilize a recyclable catalyst, embodying multiple green principles. thieme-connect.de
Asymmetric Synthesis and Stereocontrol Techniques
Many biologically active natural products containing the naphthofuranone core are chiral. Therefore, the development of synthetic methods that can control the three-dimensional arrangement of atoms (stereochemistry) is crucial. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which often requires specialized catalysts and techniques.
Lipase-Catalyzed Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert an entire racemic mixture (a 50:50 mix of two enantiomers) into a single, pure enantiomer. princeton.edu This is achieved by combining a rapid, catalyst-induced racemization of the starting material with a highly enantioselective, irreversible reaction. princeton.edu
Table 2: Lipase-Catalyzed DKR for Naphthofuranone Synthesis
| Substrate | Catalyst System | Key Transformation | Product | Enantiomeric Excess (ee) | Reference |
|---|
Organocatalyzed Methods
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, avoiding the need for potentially toxic or expensive metals. Chiral phosphoric acids, a type of Brønsted acid, have proven to be effective organocatalysts in the asymmetric synthesis of various heterocycles, including benzofuranone derivatives. beilstein-journals.org
These catalysts function by forming hydrogen bonds with the substrates, creating a well-defined chiral environment that directs the approach of the reactants. beilstein-journals.org This leads to the preferential formation of one enantiomer of the product. For example, chiral phosphoric acids have been used to catalyze the asymmetric aza-Friedel–Crafts reaction between furan derivatives and imines, controlling the formation of a new stereocenter with high enantioselectivity. beilstein-journals.org This methodology is directly applicable to the construction of chiral naphthofuranone systems by carefully selecting the appropriate naphthalene-based precursors.
Total Synthesis Strategies for Complex Naphthofuranone Analogues and Natural Product Frameworks
The total synthesis of complex natural products serves as a platform for validating and showcasing the power of new synthetic methodologies. Several natural products containing intricate naphthofuranone-related frameworks have been targeted for total synthesis.
A notable example is higginsianin A , a fungal meroterpenoid with a complex diterpenoid pyrone structure. thieme-connect.comacs.orgnih.gov The first asymmetric total synthesis of (–)-higginsianin A was achieved in 14 steps. thieme-connect.com Key strategies in its synthesis include a diastereoselective C–H alkynylation to construct a key fragment and an intramolecular hydroalkoxylation to complete the pyrone ring system. thieme-connect.com Another approach employed a divergent strategy using radical-based chemistry, featuring an oxidative radical polycyclization to forge the core decalin ring system. acs.org This modular approach also enabled the synthesis of related natural products like subglutinols A and B. acs.org
These total syntheses demonstrate how strategic planning, often involving modular or convergent approaches, allows for the efficient and stereocontrolled assembly of complex molecular architectures from simpler starting materials. acs.orgcaltech.edu
Table 3: Key Strategies in the Total Synthesis of Naphthofuranone-Containing Natural Products
| Natural Product | Core Structure | Key Synthetic Strategy | Reference |
|---|---|---|---|
| (–)-Higginsianin A | Diterpenoid pyrone | Asymmetric C–H alkynylation; Radical polycyclization | thieme-connect.com, acs.org |
Synthetic Transformations of Related Naphthofuran Systems
The inherent reactivity of the naphthofuran scaffold, particularly the furanone ring, allows for a diverse array of synthetic transformations. These reactions are pivotal for the structural modification and functionalization of naphthofuran systems, leading to the generation of novel analogues with potentially enhanced biological activities. Key transformations include reductions, cycloaddition reactions, and ring-opening reactions, which alter the core structure and introduce new functionalities.
The reduction of the lactone moiety in naphthofuran-1(3H)-ones can lead to various products depending on the reducing agent and reaction conditions. For instance, the reduction of benzo[c]furan-1(3H)-one, a related benzofuranone system, with strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium aluminum hydride (NaAlH₄) results in the ring-opening of the lactone to afford the corresponding diol in high yield. In contrast, catalytic hydrogenation using a rhodium on carbon (Rh/C) catalyst can achieve the reduction of the aromatic system while keeping the lactone intact, leading to perhydro lactones. thieme-connect.de
Diels-Alder reactions represent a powerful tool for the construction of complex polycyclic systems from naphthofuran precursors. The furan ring in these systems can act as a diene in [4+2] cycloaddition reactions with various dienophiles. For example, naphtho[1,2-c]furan can react with maleic anhydride to yield a mixture of endo/exo Diels-Alder adducts. thieme-connect.de These cycloaddition reactions are not limited to the furan ring, as demonstrated by the intramolecular dehydro-Diels-Alder reaction of specifically substituted precursors to selectively form arylnaphthalene or aryldihydronaphthalene lignans. mdpi.com
The lactone ring of naphthofuran-1(3H)-ones is susceptible to nucleophilic attack, leading to ring-opened products. This reactivity is influenced by the position of substituents on the naphthofuran core. For example, the reaction of benzo[c]furan-1(3H)-one with sodium benzenethiolate (B8638828) results in the formation of 2-[(phenylsulfanyl)methyl]benzoic acid through nucleophilic attack at the methylene (B1212753) position. thieme-connect.de Similarly, treatment with phenols in the presence of a base can yield 2-(aryloxymethyl)benzoic acids. thieme-connect.de
Furthermore, electrophilic substitution reactions on the aromatic part of the naphthofuran system allow for the introduction of various functional groups. For instance, nitration of benzo[c]furan-1(3H)-one with potassium nitrate (B79036) in sulfuric acid leads to the formation of 6-nitrobenzo[c]furan-1(3H)-one. thieme-connect.de
The following tables summarize key synthetic transformations of related naphthofuran systems, providing an overview of the substrates, reagents, products, and yields.
Table 1: Reduction Reactions of Naphthofuran-1(3H)-one Analogues
| Substrate | Reagent(s) | Product(s) | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Benzo[c]furan-1(3H)-one | LiAlH₄, THF | 2-(Hydroxymethyl)benzyl alcohol | 99 | thieme-connect.de |
| Benzo[c]furan-1(3H)-one | NaAlH₄, THF | 2-(Hydroxymethyl)benzyl alcohol | 100 | thieme-connect.de |
| Benzo[c]furan-1(3H)-one | Rh/C, H₂, MeOH, AcOH | cis-Perhydrobenzo[c]furan-1-one | 92 | thieme-connect.de |
| Octahydronaphtho[2,3-c]furan-1(3H)-one derivatives | Catalytic Hydrogenation | Decahydronaphtho[2,3-c]furan-1(3H)-one derivatives | Not specified | sigmaaldrich.com |
Table 2: Cycloaddition Reactions of Naphthofuran Systems
| Diene | Dienophile/Reaction Type | Product(s) | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Naphtho[1,2-c]furan | Maleic anhydride | endo/exo Diels-Alder adducts | Not specified | thieme-connect.de |
| 3-Phenylprop-2-yn-1-yl 3-phenylpropiolate | Heat (Dehydro-Diels-Alder) | 4-Phenylnaphtho[2,3-c]furan-1(3H)-one and 9-Phenylnaphtho[2,3-c]furan-1(3H)-one | Good yields | mdpi.com |
| γ-Hydroxy Acetylenic Ketones | Alkynes (Metal-Free Intramolecular [3+2] Cycloaddition) | Naphtho[1,2-c]furan-5-ones | Not specified | researchgate.net |
| Furan-fused α,β-unsaturated δ-lactone | Diels-Alder/Aromatization | Chiral furan-fused naphthopyrones | 71 (overall) | acs.org |
Table 3: Ring-Opening and Substitution Reactions of Naphthofuran-1(3H)-one Analogues
| Substrate | Reagent(s) | Product(s) | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Benzo[c]furan-1(3H)-one | Sodium benzenethiolate | 2-[(Phenylsulfanyl)methyl]benzoic acid | Not specified | thieme-connect.de |
| Benzo[c]furan-1(3H)-one | Substituted phenols, NaOMe | 2-(Aryloxymethyl)benzoic acids | Not specified | thieme-connect.de |
| Benzo[c]furan-1(3H)-one | 2-Aminoethan-1-ol (carbene-catalyzed) | Ring-opened amide | Not specified | thieme-connect.de |
| Benzo[c]furan-1(3H)-one | KNO₃, H₂SO₄ | 6-Nitrobenzo[c]furan-1(3H)-one | Not specified | thieme-connect.de |
| 2-Arylacetyl-1-naphthols | NaH/Ac₂O | 2-Aryl-2-naphthyl-naphtho[1,2-b]furan-3-ones | Not specified | jst.go.jp |
Chemical Reactivity and Mechanistic Investigations of Naphtho 1,2 C Furan 1 3h One
Electrophilic and Nucleophilic Reactions of the Naphthofuranone Skeleton
The reactivity of the naphthofuranone core is dictated by the interplay of the electron-rich furan (B31954) moiety and the fused naphthalene (B1677914) ring system. The lactone group also introduces a key site for nucleophilic attack.
Electrophilic Reactions: The fused aromatic system is susceptible to electrophilic substitution. While specific studies on Naphtho[1,2-c]furan-1(3H)-one are limited, the reactivity can be inferred from analogous systems like naphtho[1,2-b]thiophene (B13749340). In this sulfur analog, electrophilic substitution reactions such as bromination, formylation, and acetylation preferentially occur at the 2-position of the heterocyclic ring rsc.org. Nitration of naphtho[1,2-b]thiophene results in a mixture of 2- and 5-nitro derivatives, indicating competitive substitution on both the heterocyclic and the naphthalene portions of the molecule rsc.org. This suggests that the furan ring in this compound would be the primary site of electrophilic attack due to its higher electron density compared to the naphthalene ring.
Nucleophilic Reactions: The most significant site for nucleophilic attack on the this compound skeleton is the electrophilic carbonyl carbon of the lactone ring. This is a characteristic reaction of esters and lactones, leading to ring-opening. Depending on the nucleophile and reaction conditions, this can yield various derivatives of 2-(hydroxymethyl)-1-naphthoic acid. The aromatic rings are generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.
Oxidation and Reduction Chemistry and Derivatives
The oxidation and reduction of this compound can target either the lactone functionality or the aromatic system, leading to a variety of derivatives.
Reduction Chemistry: The lactone group can be selectively reduced. Reagents like Lithium Triethylborohydride (LTBH), known as Super-Hydride, are effective for the partial reduction of lactones to the corresponding hemiacetals (lactols) nih.gov. This transformation is crucial in carbohydrate chemistry and can be applied to sugar lactone derivatives nih.gov. More powerful reducing agents, such as Lithium Aluminium Hydride (LiAlH4), would likely reduce the lactone to the corresponding diol, 1,2-bis(hydroxymethyl)naphthalene. The choice of reducing agent allows for controlled synthesis of either the hemiacetal or the diol derivative.
Table 1: Reagents for Lactone Reduction
| Reagent | Product | Notes |
|---|---|---|
| Lithium Triethylborohydride (LTBH) | Hemiacetal (Lactol) | Offers controlled partial reduction. |
| Sodium Borohydride (NaBH4) | Diol | Often requires specific conditions to prevent over-reduction. |
| Diisobutylaluminium Hydride (DIBAL-H) | Hemiacetal or Diol | Product depends on stoichiometry and temperature. |
Oxidation Chemistry: The furan ring is generally susceptible to oxidation. Oxidative dearomatization can occur, leading to ring-opened products or rearranged structures. For instance, the oxidation of related furan-containing compounds can lead to the formation of 2-ene-1,4-dicarbonyl systems mdpi.comnih.gov. In the synthesis of related naphthofuran-4,9-diones, a key step is the air oxidation of a hydroquinone (B1673460) intermediate to the final quinone product, demonstrating the susceptibility of the hydroquinone form to oxidation nih.gov. The naphthalene ring itself is robust but can be oxidized under harsh conditions to phthalic acid derivatives.
Rearrangement Reactions and Structural Transformations
The naphthofuranone skeleton and its precursors can undergo several types of rearrangement reactions, often driven by the formation of more stable intermediates or products.
Classic organic rearrangements can be relevant to derivatives of naphthofuranones. For example, the Pinacol rearrangement , an acid-catalyzed conversion of a 1,2-diol to a ketone, involves a 1,2-alkyl or aryl shift to a carbocation intermediate masterorganicchemistry.comnptel.ac.in. The Benzilic Acid rearrangement involves the conversion of a 1,2-diketone to an α-hydroxy carboxylic acid, a reaction pertinent to naphthoquinone derivatives nptel.ac.in. Another related transformation is the Baeyer–Villiger oxidation , which converts a ketone into an ester or a cyclic ketone into a lactone, sharing the lactone feature with the target molecule wiley-vch.de.
More specific to the synthesis of the naphthofuran skeleton is the electrocatalytic 3,3-rearrangement/cyclization of propargylic aryl ethers. This method provides a facile route to various naphthofuran-2-carbaldehyde derivatives under mild conditions, proceeding through a sigmatropic rearrangement followed by cyclization to form the furan ring researchgate.net.
Structural transformations can also be induced by oxidative processes. The oxidative furan dearomatization of 3-(furan-2-yl)-1,3-diarylpropan-1-ones leads to the formation of 2-ene-1,4,7-triones, which can then undergo an unusual cyclization to form a new furan ring, demonstrating a complex structural transformation initiated by oxidation of the furan moiety mdpi.comnih.gov.
Cycloaddition Reactions and Their Synthetic Utility
Cycloaddition reactions are powerful tools for constructing the polycyclic framework of naphthofuranones and for elaborating the existing skeleton into more complex structures.
The furan ring in naphthofuranone derivatives can act as a diene in intramolecular Diels-Alder (IMDAF) reactions. This strategy is highly effective for the rapid construction of complex, polycyclic skeletons. The stereochemical outcome of these reactions can be highly dependent on the nature of the substituents on the tether connecting the furan (diene) and the dienophile rsc.org. For instance, in furyl-substituted chiral ethanolamides, small substituents favor exo-cycloaddition exclusively, while bulkier groups can lead to mixtures of exo- and endo-products rsc.org. The efficiency of IMDAF reactions can sometimes be enhanced by catalysts; for example, β-cyclodextrin has been shown to catalyze the cyclization of a model compound containing an unactivated furan diene and dienophile rsc.org. These reactions provide a powerful method for building highly functionalized isoquinoline (B145761) skeletons and other complex heterocyclic systems from furan precursors rsc.org.
Formal [3+2] cycloaddition reactions are widely used for the synthesis of the naphthofuran skeleton itself, typically by reacting a naphthoquinone with an alkene or alkyne. Visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with alkynes provides an environmentally friendly, catalyst-free method to produce various naphtho[2,3-b]furan-4,9-diones with excellent regioselectivity nih.gov. This photochemical approach allows for the formation of a diverse range of products in good yields nih.gov.
Catalysts can also promote these cycloadditions. For example, a formal [3+2] cycloaddition strategy can be employed to construct 2-azanorbornane scaffolds from cyclopropylsulfonamide derivatives, showcasing the versatility of this reaction type in building complex heterocyclic systems chemrxiv.org. While many examples focus on the synthesis of isomers like naphtho[2,3-b]furans, the principles are directly applicable to the construction of the naphtho[1,2-c]furan core.
Table 2: Examples of Formal [3+2] Cycloaddition for Naphthofuran Synthesis
| Reactants | Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Hydroxy-1,4-naphthoquinone (B1674593) + Alkyne | Blue LEDs, MeCN, 6h | Naphtho[2,3-b]furan-4,9-dione (B1206112) | nih.gov |
Detailed Reaction Mechanisms and Characterization of Intermediates
Understanding the reaction mechanisms and the intermediates involved is crucial for controlling the outcome of the chemical transformations of naphthofuranones.
For the visible-light-mediated [3+2] cycloaddition , a plausible mechanism has been proposed. The reaction is initiated by the irradiation of 2-hydroxy-1,4-naphthoquinone, which generates tautomeric excited triplets. These triplets react with an alkyne to form a 1,5-biradical intermediate nih.gov. Subsequent intramolecular cyclization of this biradical yields a hydroquinone intermediate, which is then oxidized by air to produce the final naphthofuran-4,9-dione product nih.gov. The involvement of a radical mechanism is supported by control experiments where the reaction is inhibited by radical scavengers like TEMPO nih.gov.
In other [3+2] cycloaddition reactions , the mechanism can be stepwise and involve charged intermediates. For example, reactions between nitrones and highly electrophilic alkenes may proceed through a zwitterionic intermediate nih.gov. The stability of such an intermediate is influenced by the polarity of the reactants and the solvent. The detection of acyclic adducts alongside the cycloadducts in some reactions provides evidence for the existence of these zwitterionic intermediates nih.gov.
Rearrangement reactions also have well-studied mechanisms. The Pinacol rearrangement, for instance, proceeds through the protonation of a hydroxyl group, its departure as water to form a carbocation, followed by the migration of an adjacent alkyl or aryl group to form a more stable, resonance-delocalized cation which is the conjugate acid of the final ketone product masterorganicchemistry.com.
Computational studies using Density Functional Theory (DFT) have also been employed to elucidate reaction mechanisms. For instance, in the synthesis of naphthofuran derivatives from β-nitrostyrenes and triphenylphosphite, DFT calculations helped to identify the most plausible mechanistic pathway by comparing the energy barriers of different proposed routes researchgate.net.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations of atomic nuclei in a magnetic field, a complete structural assignment is possible.
¹H NMR and ¹³C NMR for Structural Assignment
One-dimensional (1D) NMR provides fundamental information about the chemical environment and connectivity of protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Spectroscopy : For Naphtho[1,2-c]furan-1(3H)-one, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the methylene (B1212753) group (-CH₂-) in the furanone ring. The aromatic protons would typically appear in the downfield region (approximately 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns (e.g., doublets, triplets, or multiplets) dictated by their position on the naphthalene core and their coupling to adjacent protons. The methylene protons (at position 3) are adjacent to an oxygen atom and would be expected to appear as a singlet in the range of 5.0-5.5 ppm, shifted downfield due to the electronegativity of the neighboring oxygen.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. This compound contains 12 carbon atoms. The most downfield signal would correspond to the carbonyl carbon (C1) of the lactone, typically appearing in the 165-175 ppm region. The ten aromatic carbons of the naphthalene moiety would produce a series of signals between approximately 110 and 140 ppm. The aliphatic methylene carbon (C3) would be observed further upfield, generally in the 65-75 ppm range, influenced by its attachment to oxygen.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural clues based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₈O₂), HRMS would be used to confirm the exact mass of its molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is a cornerstone for confirming the identity of a newly synthesized or isolated compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is primarily used to separate and identify individual components within a mixture. For a purified sample of this compound, GC-MS would provide a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum of the molecule. The mass spectrum would show the molecular ion peak and a series of fragment ions resulting from the molecule's breakdown in the ion source. Analysis of these fragments can offer further structural confirmation.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making this a valuable tool for functional group identification. rsc.org
For this compound, the FTIR spectrum would be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. This peak is typically expected in the region of 1760-1800 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations for the ester linkage, C=C stretching vibrations from the aromatic naphthalene ring (around 1500-1600 cm⁻¹), and aromatic C-H stretching vibrations (typically just above 3000 cm⁻¹). vscht.cz
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the key functional group is the γ-lactone, which is a five-membered cyclic ester. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its structure.
The most prominent feature in the IR spectrum of a lactone is the carbonyl (C=O) stretching vibration. For a five-membered ring lactone (γ-lactone), this absorption typically appears at a higher frequency compared to acyclic esters due to ring strain. The expected range for the C=O stretch in this compound is approximately 1760-1800 cm⁻¹. This high-frequency absorption is a clear indicator of the strained cyclic ester functionality.
In addition to the carbonyl group, the molecule contains an ether linkage within the furanone ring. The C-O-C stretching vibrations of this group are expected to produce strong bands in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. The aromatic naphthalene moiety will also give rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations between 675 and 900 cm⁻¹, the exact positions of which can provide information about the substitution pattern of the naphthalene ring.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| γ-Lactone | C=O Stretch | 1760 - 1800 |
| Ether | C-O-C Stretch | 1000 - 1300 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Out-of-plane Bend | 675 - 900 |
X-ray Crystallography for Solid-State Structural Determination and Stereochemistry
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method is invaluable for the unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry.
In a hypothetical crystal structure of this compound, the naphthalene and furanone ring systems would be expected to be largely planar. The planarity of the fused ring system is a key structural feature. The lactone ring itself may adopt a slight envelope conformation to relieve some ring strain. The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as van der Waals interactions and potential π-π stacking between the aromatic naphthalene rings of adjacent molecules.
The determination of the crystal structure would involve growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This would provide definitive proof of the connectivity and stereochemistry of the molecule.
Table 2: Illustrative Crystallographic Parameters for a Naphthofuranone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: This table presents typical parameters for a related derivative and is for illustrative purposes only, as specific data for this compound is not available.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For the purity assessment of this compound, a reversed-phase HPLC method would be suitable. In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, leveraging the strong UV absorbance of the naphthalene chromophore. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.
Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a moderately polar and relatively stable compound, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. A capillary column with a suitable stationary phase (e.g., a phenyl-substituted polysiloxane) would be used. The sample is vaporized in a heated injector and carried through the column by an inert gas. The retention time is a key parameter for identification, and the mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.
The choice between HPLC and GC would depend on the specific requirements of the analysis, such as the volatility and thermal stability of any impurities present and the desired sensitivity of the method.
Table 3: General Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient | UV-Vis |
| GC | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometer (MS) |
Computational and Theoretical Chemical Studies of Naphtho 1,2 C Furan 1 3h One
Analysis of Intermolecular Interactions
While Naphtho[1,2-c]furan-1(3H)-one itself does not possess strong hydrogen bond donors, the carbonyl group and the furan (B31954) oxygen can act as hydrogen bond acceptors. In the presence of suitable donor molecules or in derivatives with hydroxyl or amino substituents, hydrogen bonding would be a significant directional force.
Computational studies on closely related structures, such as phenyl-substituted naphthofuranones, have provided insights into potential hydrogen bonding. For instance, in the co-crystal structure of 4-phenylnaphtho[2,3-c]furan-1(3H)-one and 9-phenylnaphtho[2,3-c]furan-1(3H)-one, unique co-crystallized isomers are stabilized by hydrogen bond interactions. sfu.ca Although the specific atoms involved are not detailed in the abstract, this finding underscores the capability of the naphthofuranone scaffold to participate in such interactions.
Theoretical investigations on furan interacting with dihalogen molecules have also shown that the oxygen atom in the furan ring can act as a nonbonding electron pair donor, forming σ-type interactions. nih.gov This suggests that the furan oxygen in this compound could engage in weak hydrogen bonds or other Lewis acid-base type interactions.
A summary of potential hydrogen bond acceptors in this compound is presented below:
| Potential Hydrogen Bond Acceptor | Description |
| Carbonyl Oxygen (C=O) | The oxygen atom of the lactone carbonyl group is a primary site for accepting hydrogen bonds. |
| Furan Oxygen (C-O-C) | The ether-like oxygen within the furan ring can also participate as a hydrogen bond acceptor. |
The planar aromatic naphthalene (B1677914) core of this compound makes it highly susceptible to π-π stacking interactions. These interactions are a result of attractive non-covalent forces between aromatic rings and are fundamental to the packing of many aromatic compounds.
In the crystal structures of related arylnaphthalene lactones, such as 4-phenylnaphtho[2,3-c]furan-1(3H)-one and 9-phenylnaphtho[2,3-c]furan-1(3H)-one, intermolecular close-contacts are observed, leading to a chain packing arrangement. mdpi.com These close contacts are indicative of stacking interactions that stabilize the crystal lattice.
Furthermore, studies on other naphtho-fused systems, like 7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan, reveal the presence of C-H···π contacts, which contribute to the formation of zigzag chains in the crystal structure. researchgate.net This type of interaction, where a C-H bond points towards the face of an aromatic ring, is a common feature in the crystal engineering of aromatic compounds and is expected to be present in the packing of this compound.
The table below summarizes key aspects of π-π stacking in aromatic systems analogous to this compound.
| Interaction Type | Typical Distance (Å) | Geometric Arrangement |
| π-π Stacking | 3.3 - 3.8 | Parallel-displaced, Sandwich, T-shaped |
| C-H···π | 2.5 - 3.0 (H to ring centroid) | C-H bond pointing towards the center of the aromatic ring |
In addition to dipole-dipole forces, dispersion forces (van der Waals interactions) are ubiquitous and play a crucial role in the packing of molecules, especially for aromatic systems with large surface areas. Computational energy decomposition analyses on similar aromatic structures often reveal that dispersion is a dominant stabilizing force in π-stacked systems.
The following table outlines the key non-covalent interactions involving dipoles and dispersion forces.
| Interaction Type | Description |
| Dipole-Dipole | Attractive or repulsive forces between polar molecules due to the alignment of their permanent dipoles. |
| van der Waals (Dispersion) | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from the interactions of instantaneous multipoles. |
Derivatives, Analogues, and Structure Activity Relationship Sar at a Molecular Level
Synthesis of Substituted Naphtho[1,2-c]furan-1(3H)-one Derivatives
The synthesis of naphthofurans, including the this compound skeleton, has garnered significant interest from organic and medicinal chemists due to their prevalence in biologically active natural products. eurjchem.comresearchgate.net A variety of synthetic strategies have been developed to construct this heterocyclic system and its derivatives.
Key synthetic approaches often involve the cyclization of appropriately functionalized naphthol precursors. nih.gov Common methods include:
Heat-Mediated Dehydro-Diels–Alder Reactions: This approach has been successfully used to create arylnaphthalene lactones, which are isomers of the target compound. The reaction demonstrates a significant solvent effect; for instance, switching from toluene (B28343) to ethanol (B145695) can lead to a partially aromatic product instead of the fully aromatic lactone. mdpi.com
Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step. For example, a one-pot, three-component reaction involving lawsone (2-hydroxy-1,4-naphthoquinone), aromatic amines, and glyoxylic acid monohydrate can produce 3-(arylamino)naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives at room temperature. nih.gov
Intramolecular Cyclization: The reaction of 2-formylbenzoic acid with primary heterocyclic amines can yield 3-substituted isobenzofuran-1(3H)-one derivatives, a related benzofuranone system. imjst.org This suggests that similar strategies starting from naphthalenic analogues could be employed.
Palladium-Catalyzed Reactions: Palladium(II)-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes represents another modern approach to synthesizing naphthofuran derivatives. nih.gov
These diverse methods allow chemists to introduce a wide range of substituents onto the core naphthofuranone structure, enabling the exploration of structure-activity relationships.
Table 1: Selected Synthetic Methodologies for Naphthofuranone Derivatives
| Methodology | Starting Materials | Key Features | Product Type |
|---|---|---|---|
| Dehydro-Diels–Alder | Diynes (e.g., 3-Phenylprop-2-yn-1-yl 3-phenylpropiolate) | Heat-mediated; solvent-dependent selectivity. mdpi.com | Arylnaphthalene lactones mdpi.com |
| Multicomponent Reaction | 2-hydroxy-1,4-naphthoquinone (B1674593), aromatic amines, glyoxylic acid | One-pot synthesis; high efficiency; regioselective. nih.gov | 3-(Arylamino)naphtho[2,3-b]furan-2,4,9(3H)-triones nih.gov |
| Oxidative Annulation | 2-Hydroxynaphthalene-1,4-diones, internal alkynes | Palladium(II)-catalyzed; C-H functionalization. nih.gov | Substituted Naphtho[2,3-b]furan-4,9-diones nih.gov |
Naphthofuran-quinone Analogues and Their Chemical Studies
Naphthofuran-quinone analogues are a significant subclass of compounds that incorporate the naphthofuranone core into a quinone system. These structures are found in numerous natural products and synthetic derivatives that exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govbeilstein-journals.orgmdpi.com
The synthesis of these analogues frequently starts from 2-hydroxy-1,4-naphthoquinone (lawsone) and its derivatives. nih.govrsc.org Various methods have been developed to construct the fused furan (B31954) ring:
Reaction with Enamines: The reaction of 2-hydroxy-1,4-naphthoquinones with enamines in refluxing toluene provides a direct, one-pot preparation of 2,3-disubstituted naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. nih.govrsc.org
Oxidative Cycloaddition: Ceric Ammonium Nitrate (B79036) (CAN) can mediate the oxidative cycloaddition of enol ethers to 2-hydroxy-1,4-naphthoquinones, yielding furonaphthoquinone structures. nih.gov
Visible-Light-Mediated Cycloaddition: A green and efficient approach involves the visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with alkynes or alkenes. nih.govmdpi.com This method proceeds without catalysts and shows excellent regioselectivity. nih.gov
Transition-Metal-Catalyzed Annulation: Palladium(II) catalysis has been employed for the oxidative annulation of lawsone with internal alkynes through C-H functionalization to afford naphtho[2,3-b]furan-4,9-diones. nih.govrsc.org
The chemical properties of naphthofuran-quinones are dominated by the quinone moiety, which can undergo redox cycling. mdpi.com This process, involving the reduction of the quinone to a semiquinone and then to a hydroquinone (B1673460), can generate reactive oxygen species (ROS), which is often linked to their biological effects. mdpi.comnih.gov The introduction of different substituents, such as amino groups, can modulate the physicochemical and redox properties of the molecule, thereby influencing its biological activity. mdpi.com
Table 2: Synthetic Routes to Naphthofuran-quinone Analogues
| Reaction Type | Reagents | Catalyst/Conditions | Reference |
|---|---|---|---|
| Thermal Cyclization | 2-Hydroxy-1,4-naphthoquinone, Enamines | Refluxing toluene | nih.govrsc.org |
| Oxidative Cycloaddition | 2-Hydroxy-1,4-naphthoquinone, Enol Ethers | Ceric Ammonium Nitrate (CAN) | nih.gov |
| [3+2] Cycloaddition | 2-Hydroxy-1,4-naphthoquinone, Alkynes | Visible blue LEDs (460 nm) | nih.govmdpi.com |
| Oxidative Annulation | 2-Hydroxynaphthalene-1,4-diones, Internal Alkynes | Palladium(II) | nih.govrsc.org |
Exploration of Fused Heterocyclic Systems Incorporating the Naphthofuranone Moiety
The fusion of additional heterocyclic rings onto the naphthofuranone framework creates complex, polycyclic systems with potentially novel properties. airo.co.in The synthesis of these fused systems is a key area of research for developing new materials and therapeutic agents. researchgate.netnih.gov Methodologies for constructing such systems often involve cyclization reactions, ring-closing metathesis, and cycloadditions. airo.co.in
Examples of fused systems include:
Furo[2,3-d]pyrimidines: These can be synthesized from furoamines or by reacting pyrimidinols with α-halocarbonyl compounds or nitroalkenes. beilstein-journals.org
Furan-Fused Naphthopyrones: These structures, which contain an additional fused tetrahydrofuran (B95107) ring, have shown significant bioactivity. acs.org Their synthesis can be complex, often requiring multi-step sequences.
Naphthoquinone-Fused N-Heterocycles: 2-Amino-1,4-naphthoquinone is a valuable precursor for building a variety of nitrogen-containing heterocycles fused to the naphthoquinone core. researchgate.net
Acyl Transfer-Annulation: A modern strategy for creating N-fused heterocycles involves an aromatization-driven acyl transfer. This method starts with a heteroaryl ketone and an alkyl bromide to form a spirocyclic intermediate, which then undergoes intramolecular acyl transfer to yield the fused product. nih.gov
The development of these synthetic routes provides access to a diverse range of complex heterocyclic structures built upon the naphthofuranone moiety, expanding the chemical space for drug discovery and materials science. airo.co.innih.gov
Table 3: Examples of Fused Heterocyclic Systems
| Fused System | Core Moiety | Synthetic Strategy | Significance |
|---|---|---|---|
| Furo[2,3-d]pyrimidines | Furopyrimidine | Cyclization of furoamines or pyrimidinols. beilstein-journals.org | Found in compounds with anticancer properties. beilstein-journals.org |
| Furan-Fused Naphthopyrones | Naphthopyrone | Multi-step synthesis involving cyclization. acs.org | Exhibit high bioactivity against microorganisms. acs.org |
| Naphthoquinone-Fused N-Heterocycles | Naphthoquinone | Cyclization reactions starting from 2-amino-1,4-naphthoquinone. researchgate.net | Broad applications in medicinal chemistry and materials science. researchgate.net |
Stereoisomers and Enantioselective Synthesis Strategies
The creation of specific stereoisomers of this compound derivatives is crucial, as different enantiomers or diastereomers of a molecule often exhibit distinct biological activities. Enantioselective synthesis aims to produce a single, desired stereoisomer in high yield and purity.
While specific enantioselective syntheses for this compound are not extensively detailed in the provided context, strategies applied to structurally similar compounds like flavanones, chromanones, and dihydronaphthofurans can be considered highly relevant. rsc.orgnih.gov These methods generally fall into several categories:
Intramolecular Conjugate Addition: The cyclization of a 2'-hydroxychalcone (B22705) derivative can form the heterocyclic ring. The use of chiral catalysts, such as organocatalysts, can induce asymmetry in this step, leading to an enantioenriched product. nih.gov
Organocatalyzed Reactions: The asymmetric synthesis of 2,3-dihydronaphtho[1,2-b]furan-2-ols has been achieved through the organocatalyzed reaction of quinones with aldehydes. rsc.org This highlights the power of small organic molecules to catalyze stereoselective transformations.
Asymmetric Hydrogenation: The reduction of a double bond in an achiral precursor, such as a flavone (B191248) or chromone, using a chiral catalyst can produce a chiral flavanone (B1672756) or chromanone. nih.gov
Metal-Catalyzed Asymmetric Reactions: Chiral rhodium catalysts have been used for the 1,4-addition of arylzinc reagents to 4-quinolones, a key step in the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. nih.gov
These strategies underscore the importance of catalysis in controlling stereochemistry. The development of novel chiral catalysts and asymmetric methodologies remains a primary focus for chemists seeking to synthesize optically pure naphthofuranone derivatives and their analogues.
Table 4: General Strategies for Enantioselective Synthesis
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Intramolecular Conjugate Addition | Cyclization of a precursor (e.g., 2'-hydroxychalcone) using a chiral catalyst to form the heterocyclic core. | Asymmetric synthesis of flavanones. nih.gov | nih.gov |
| Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective reactions. | Asymmetric synthesis of 2,3-dihydronaphtho[1,2-b]furan-2-ols from quinones and aldehydes. rsc.org | rsc.org |
| Asymmetric Hydrogenation | Stereoselective reduction of a C=C double bond in an achiral precursor using a chiral catalyst. | Reduction of flavones to flavanones. nih.gov | nih.gov |
Advanced Research Topics and Emerging Non Clinical Applications
Applications in Materials Science and Engineering
The unique combination of a polycyclic aromatic naphthalene (B1677914) unit and a furanone lactone ring provides a platform for developing materials with tailored optical, electronic, and thermal properties. Derivatives of Naphtho[1,2-c]furan-1(3H)-one are being explored as fundamental building blocks in materials science for applications in electronics and advanced polymers.
The extended π-conjugated system of the naphthofuranone scaffold is the primary source of its distinct optical and electronic characteristics. The fusion of the naphthalene and furanone rings creates a large, planar aromatic surface that facilitates electron delocalization, which is crucial for charge transport and interaction with light.
Derivatives of this core structure are investigated for their potential as organic semiconductors and optoelectronic components porphyrin.net. The electronic properties can be finely tuned through chemical modification. For instance, the introduction of heteroatoms, such as replacing the furanone oxygen with phosphorus to create phosphole-fused analogues, can significantly alter the electronic structure and induce properties like photoluminescence nih.gov. Studies on related phosphole-fused pentacyclic systems have shown that derivatives such as phosphine (B1218219) oxides and phospholium salts exhibit fluorescence in solution nih.gov. This suggests that the core naphtho-heterocycle framework is a promising candidate for developing novel light-emitting materials.
The electronic nature of these compounds is often characterized by their frontier molecular orbital (HOMO and LUMO) energy levels. These levels determine the ease of electron injection and transport, which are critical parameters for performance in electronic devices. The planar structure of these molecules also promotes intermolecular π–π stacking, which can enhance charge mobility in the solid state nih.gov.
| Property | Significance | Observed in Related Systems |
|---|---|---|
| Photoluminescence/Fluorescence | Potential for use in organic light-emitting diodes (OLEDs) and sensors. | Phosphole-fused naphtho derivatives exhibit fluorescence nih.gov. |
| Semiconductivity | Enables application in organic field-effect transistors (OFETs) and integrated circuits. | The Naphtho[1,2-c:5,6-c']difuran-1,3,6,8-tetraone derivative is noted as ideal for organic semiconductors porphyrin.net. |
| Charge Carrier Mobility | Determines the efficiency of charge transport in electronic devices. | Enhanced by π–π stacking, observed in crystal structures of related compounds nih.gov. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Dictates the charge injection/extraction properties and the optical bandgap. | Calculations on various naphthalene derivatives are used to predict their electronic behavior researchgate.net. |
A key application of naphthofuranone derivatives in polymer science is their use as monomers for creating high-performance polymers, particularly polyimides. Polyimides are a class of thermosetting polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.
Specifically, the derivative Naphtho[1,2-c:5,6-c']difuran-1,3,6,8-tetraone , also known as 1,2,5,6-Naphthalenetetracarboxylic Dianhydride (1,2,5,6-NTCDA), serves as a tetracarboxylic dianhydride monomer tcichemicals.com. In this role, it reacts with various aromatic diamines during a polycondensation reaction to form the polyimide backbone. The rigid and stable naphthalene core is incorporated directly into the polymer chain, imparting its robust characteristics to the final material. The resulting polyimides are suitable for demanding applications in the aerospace, electronics, and automotive industries where materials are exposed to extreme temperatures and harsh conditions.
| Derivative | Synonyms | Role in Polymerization | Resulting Polymer Class | Key Properties of Polymer |
|---|---|---|---|---|
| Naphtho[1,2-c:5,6-c']difuran-1,3,6,8-tetraone | 1,2,5,6-Naphthalenetetracarboxylic Dianhydride; 1,2,5,6-NTCDA | Dianhydride Monomer | Polyimides (High-Performance Thermosets) | High thermal stability, excellent mechanical strength, chemical resistance. |
The field of organic electronics leverages carbon-based molecules and polymers to create lightweight, flexible, and cost-effective electronic devices. Derivatives of this compound are promising candidates for these technologies due to their inherent semiconducting properties porphyrin.net.
In organic photovoltaic (OPV) devices, or solar cells, materials are needed to absorb light and separate charge into electrons and holes. The naphthofuranone core, particularly in its dianhydride form, can act as an electron-accepting unit. This makes it suitable for use as a component in non-fullerene acceptors (NFAs), which are a critical part of modern high-efficiency organic solar cells. The planar structure of naphthodifuran derivatives promotes the close molecular packing necessary for efficient charge transport, a key factor in photovoltaic performance bohrium.com. While much of the development has focused on thiophene-based analogues, the fundamental electronic and structural advantages of the naphthalene core are transferable to furan-based systems bohrium.comresearchgate.net.
The versatility of these compounds extends to other organic electronic devices. Their semiconducting nature makes them suitable for the active channel material in organic field-effect transistors (OFETs), which are the building blocks of flexible circuits and displays.
| Device Type | Potential Role of Naphthofuranone Derivative | Underlying Property |
|---|---|---|
| Organic Photovoltaics (OPVs) | Electron-Acceptor Material (in Non-Fullerene Acceptors) | Electron-deficient character, high electron affinity, and broad absorption. |
| Organic Field-Effect Transistors (OFETs) | Active Channel Semiconductor (p-type or n-type) | Charge carrier mobility facilitated by π-π stacking and molecular ordering porphyrin.netnih.gov. |
| Organic Light-Emitting Diodes (OLEDs) | Host or Emitter Material | Potential for photoluminescence and good charge transport properties nih.gov. |
Supramolecular Chemistry and Molecular Self-Assembly
Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. The this compound scaffold is an excellent candidate for designing self-assembling systems due to its defined geometry and multiple interaction sites.
Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. While specific host-guest complexes involving this compound are not yet extensively documented, the molecular structure possesses features that make it highly suitable for such applications.
The large, flat, and electron-rich surface of the naphthalene ring system is ideal for engaging in π–π stacking interactions with other aromatic molecules. This allows it to act as a recognition site for planar guests, such as other polycyclic aromatic hydrocarbons or electron-deficient aromatic systems. Furthermore, the oxygen atoms of the lactone's carbonyl group can act as hydrogen bond acceptors, enabling it to bind with guest molecules that are hydrogen bond donors. These combined interactions could lead to the formation of stable host-guest complexes, with potential applications in molecular sensing, separation, or catalysis.
In supramolecular chemistry, a "synthon" is a structural unit that can be reliably formed through known and predictable intermolecular interactions, guiding the self-assembly of molecules into a desired larger structure, such as a specific crystal lattice. The this compound molecule can be viewed as a supramolecular synthon whose assembly can be directed by its geometry and non-covalent interactions.
The most dominant interaction for this planar aromatic molecule is π–π stacking. In the solid state, molecules of this type tend to arrange in stacks or herringbone patterns to maximize attractive forces between their aromatic cores nih.gov. Crystal structure analyses of related arylnaphthalene lactones reveal the presence of consistent intermolecular close contacts and chain packing motifs, which form the basis of predictable supramolecular assembly mdpi.comsfu.ca. The distance between stacked rings is typically around 3.4 Å, a characteristic feature of this interaction nih.gov. By modifying the periphery of the naphthofuranone core with functional groups capable of forming other interactions (e.g., hydrogen bonds), chemists can design more complex and functional multi-dimensional architectures. This rational design approach is fundamental to crystal engineering and the development of new materials with tailored solid-state properties.
| Interaction Type | Molecular Feature | Resulting Supramolecular Structure | Potential Application |
|---|---|---|---|
| π–π Stacking | Extended aromatic naphthalene core | 1D columns, stacks, herringbone packing nih.gov | Crystal engineering, charge transport pathways. |
| Hydrogen Bonding | Carbonyl oxygen atom (acceptor) | Chains, sheets, or 3D networks (with a suitable donor) | Co-crystal formation, functional materials design. |
| C–H···π Interactions | Aromatic face and peripheral C–H bonds | Directional packing in crystals | Fine-tuning of crystal structures. |
Bio-inspired Chemical Research
The exploration of this compound in bio-inspired chemical research is another area where specific data is largely absent. The following subsections detail the current state of knowledge, which is primarily extrapolated from the broader class of naphthofurans rather than direct studies on this specific compound.
Mechanistic Studies of Molecular Recognition with Biomolecules (e.g., enzyme inhibition studies in vitro)
There are no specific in vitro enzyme inhibition studies published for this compound. While various derivatives of other naphthofuran isomers have been investigated as inhibitors for enzymes such as estrogen receptor alpha (ERα), these findings cannot be directly attributed to this compound due to structural differences that would significantly alter molecular interactions and binding affinities. Mechanistic studies to understand its potential for molecular recognition with biomolecules remain a prospective area for future research.
Role as Chemical Probes for Biological Systems
The potential of this compound as a chemical probe for biological systems has not been explored in the current body of scientific literature. The development of a molecule as a chemical probe requires a deep understanding of its specific interactions with biological targets, its fluorescent properties, or its ability to be functionalized for reporter assays. Such detailed investigations have yet to be undertaken for this particular compound.
Investigation of Naphthofuranone Frameworks in Natural Product Chemical Scaffolds
The naphthofuranone framework is a recognized scaffold in a variety of natural products, often exhibiting significant biological activity. However, specific instances of the This compound core structure within naturally occurring compounds are not prominently documented in the available literature. Research has more frequently identified related isomers, such as the naphtho[2,3-c]furan-4,9-dione skeleton, in metabolites from fungi and plants. The unique angular fusion of the furan (B31954) and naphthalene rings in this compound makes its potential natural occurrence a topic of interest, but one that requires further phytochemical investigation to be confirmed.
Conclusion and Future Research Directions
Summary of Key Advancements in Naphtho[1,2-c]furan-1(3H)-one Chemistry
While research specifically targeting this compound is nascent, the advancements in the synthesis of related naphthofuran scaffolds provide a strong foundation for future work. The synthesis of arylnaphthalene lactones, a class to which this compound belongs, has seen remarkable progress. A variety of powerful synthetic methodologies have been developed, each offering access to a diverse range of substituted lactones.
Key synthetic strategies developed for the broader class of naphthofurans, which are applicable to the target compound, include:
Transition-Metal Catalysis: Palladium-catalyzed reactions, such as reverse hydrogenolysis and tandem cyclization/oxidation, have emerged as powerful tools for constructing the naphthofuran core. nih.gov These methods often provide high yields and good functional group tolerance.
Photochemical Methods: Visible-light-mediated [3+2] cycloaddition reactions represent a green and efficient approach for synthesizing naphtho[2,3-b]furan-4,9-diones from readily available starting materials. nih.govmdpi.comnih.gov This highlights a move towards more sustainable synthetic practices in the field.
Cyclization Strategies: Intramolecular dehydrative cyclization of o-alkoxycarbonyl or α-aryloxycarbonyl compounds is a major route to arene-fused furan (B31954) derivatives. doi.org Additionally, multicomponent reactions and intramolecular Diels-Alder methods have been employed to assemble these complex scaffolds. mdpi.com
These advancements have not only expanded the library of available naphthofuran compounds but have also enabled deeper investigation into their chemical properties and biological activities. The characterization of various isomers, including the determination of their crystal structures, has provided valuable insights into their three-dimensional geometry and intermolecular interactions. mdpi.comsfu.ca
Interactive Table: Key Synthetic Advancements for Naphthofuran Scaffolds
| Method | Description | Key Advantages | Relevant Isomers Studied |
| Metal-Catalyzed Annulations | Use of transition metals (e.g., Palladium) to catalyze the formation of the furan ring onto the naphthalene (B1677914) core. mdpi.com | High efficiency, access to diverse substituents. | Naphtho[2,3-c]furan-1(3H)-one derivatives |
| Pd-Catalyzed Reverse Hydrogenolysis | Coupling of 2-hydroxy-1,4-naphthoquinones with olefins, catalyzed by Pd/C, producing the naphthofuran structure and H₂ gas. | Waste-free, avoids external oxidants. | Naphtho[2,3-b]furan-4,9-diones |
| Visible-Light-Mediated [3+2] Cycloaddition | A photochemical approach using blue LEDs to trigger a cycloaddition reaction, forming the furan ring. nih.govnih.gov | Green chemistry, mild reaction conditions, high regioselectivity. | Naphtho[2,3-b]furan-4,9-diones |
| Tandem Cyclization/Oxidation | A Pd-catalyzed process involving selective tandem cyclization of conjugated diazo ene-yne-ketones followed by oxidation. nih.gov | Forms trifunctionalized products in a single sequence. | Naphtho[1,2-b]furans |
| Base-Catalyzed Dehydrative Cyclization | Intramolecular cyclization of o-alkoxybenzoylarene precursors facilitated by a base. doi.org | Facile method for creating the furan moiety. | Regioisomeric naphthofurans |
Identification of Unexplored Synthetic Avenues and Methodological Challenges
Despite the progress, significant challenges remain in the synthesis of this compound and its derivatives. The development of a general and versatile synthetic approach for furan-fused naphthopyrones has not yet been achieved, which limits the exploration of this chemical space. nih.gov
A primary methodological challenge is regioselectivity . Many existing synthetic methods produce mixtures of isomers, and directing the reaction to selectively form the this compound scaffold is a non-trivial task that requires precise control over reaction conditions. doi.orgmdpi.commdpi.com The development of highly regioselective synthetic protocols is therefore a critical and unexplored avenue.
Further challenges and unexplored avenues include:
Development of Asymmetric Syntheses: Many biologically active natural products exist as single enantiomers. The development of catalytic asymmetric methods to access chiral this compound derivatives is a significant unexplored area that would be crucial for pharmacological studies.
Exploration of Novel Catalytic Systems: While palladium catalysis is well-established, the exploration of other transition metals or even organocatalysis could lead to novel transformations and improved selectivity. researchgate.neteurjchem.com Cobalt-based metalloradical catalysis, for instance, has shown promise for the regioselective synthesis of polysubstituted furans and could be adapted for this system. nih.gov
Improving "Green" Synthetic Protocols: While photochemical methods are a step forward, there is a continuing need to develop syntheses that minimize waste, avoid harsh reagents, and use renewable starting materials, aligning with the principles of green chemistry. nih.goveurjchem.com
Late-Stage Functionalization: Methods for the direct and selective functionalization of the pre-formed this compound core are currently lacking. Such methods would be highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies.
Future Directions in Novel Structural Designs and Advanced Applications
The naphthofuran core is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological activities. nih.govbeilstein-journals.orgresearchgate.net This suggests that the this compound scaffold is a promising starting point for the design of novel therapeutic agents.
Future research should focus on the design and synthesis of novel derivatives with tailored properties for specific applications:
Anticancer Agents: Related naphthofuranones and furonaphthoquinones have demonstrated potent cytotoxic activity against various tumor cells and can act as inhibitors of key targets like estrogen receptor alpha (ERα). beilstein-journals.orgnih.gov Future designs could incorporate substituents known to enhance anticancer efficacy.
Anti-inflammatory and Antimicrobial Agents: Arylnaphthalene lactones and other naphthofuran derivatives have shown significant anti-inflammatory, antifungal, antiviral, and antibacterial properties. mdpi.comresearchgate.netnih.gov Systematic structural modifications of the this compound core could lead to the discovery of new potent agents against infectious diseases and inflammatory conditions.
Enzyme Inhibitors and Modulators: Naphthofuran derivatives have been identified as potent activators of SIRT1, a key enzyme implicated in metabolic diseases like diabetic nephropathy. nih.gov This opens a promising avenue for designing this compound based molecules as modulators for other clinically relevant enzymes.
Dermatological Applications: Analogues of lapacho quinones, which share the naphthofuran dione structure, have been investigated for their ability to suppress keratinocyte hyperproliferation, a key factor in psoriasis. nih.gov This suggests a potential application for novel this compound derivatives in dermatology.
Interactive Table: Potential Applications and Structural Design Directions
| Potential Application | Rationale based on Related Compounds | Future Design Strategy |
| Oncology | Cytotoxicity against tumor cells; Inhibition of ERα. beilstein-journals.orgnih.gov | Introduction of arylamino groups and other pharmacophores to enhance potency and selectivity. |
| Infectious Diseases | Antifungal, antiviral, and antibacterial activities observed in various naphthofurans. mdpi.comresearchgate.net | Synthesis of a library of derivatives with diverse electronic and steric properties for broad-spectrum screening. |
| Anti-inflammatory Therapy | Inhibition of superoxide anion generation in neutrophils. nih.gov | Design of analogues that can modulate inflammatory pathways with high specificity. |
| Metabolic Diseases | Potent activation of the SIRT1 enzyme. nih.gov | Structure-based design of derivatives to target specific enzyme active sites. |
| Dermatology | Suppression of keratinocyte hyperproliferation. nih.gov | Modification of the core structure to optimize for topical delivery and reduce off-target effects. |
Interdisciplinary Research Prospects Involving this compound
The full potential of this compound can best be realized through collaborative, interdisciplinary research. The complexity of its synthesis, the breadth of its potential applications, and the need for a deep understanding of its mechanism of action necessitate a multi-faceted approach.
Computational and Synthetic Chemistry: A strong synergy between computational and synthetic chemistry will be vital. In silico methods like molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction can guide the rational design of new derivatives with improved drug-like properties, saving significant time and resources in the lab. nih.govresearchgate.net Computational studies can also help elucidate reaction mechanisms and predict the regiochemical outcomes of new synthetic methods.
Chemical Biology and Pharmacology: Collaboration with chemical biologists and pharmacologists is essential to screen new this compound derivatives for biological activity, identify their molecular targets, and elucidate their mechanisms of action. This will be crucial for translating promising hits into viable drug candidates.
Materials Science: Beyond medicine, furan-based fused aromatic systems have potential applications in materials science as fluorescent dyes, photosensitizers, and components of organic electronic materials. researchgate.net Interdisciplinary research could explore the photophysical and electronic properties of this compound derivatives for these advanced applications.
Sustainable Chemistry and Process Development: As new synthetic routes are developed, collaboration with chemical engineers and green chemistry experts can help optimize these processes for scalability, safety, and environmental sustainability, ensuring that future applications are both innovative and responsible. eurjchem.com
Q & A
Q. What are the standard synthetic routes for Naphtho[1,2-c]furan-1(3H)-one and its derivatives?
The compound is synthesized via multiple methods:
- Condensation reactions : 1,8-Naphthalic anhydride reacts with substrates in the presence of Lewis acids to form the fused ring structure .
- One-step functionalization : β-naphthol derivatives undergo cyclization with ethyl chloroacetate under basic conditions (e.g., K₂CO₃/DMF), yielding ester intermediates (e.g., ethyl naphtho[2,1-b]furan-2-carboxylate) with ~71–90% efficiency .
- Microwave-assisted synthesis : Used for benzotriazepine derivatives, with reaction monitoring via TLC and purification by column chromatography .
Q. How is structural characterization performed for this compound derivatives?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments. For example, ester protons resonate at δ 4.45 ppm (quartet) and δ 1.35 ppm (triplet), while aromatic protons appear at δ 7.60–8.50 ppm .
- IR spectroscopy : Ester carbonyl stretches (~1718 cm⁻¹) and hydrazide NH₂ bands (3300–3400 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 240 for C₁₅H₁₂O₃) validate molecular formulas .
Q. What are the optimal storage conditions for this compound?
- Store at –80°C in anhydrous solvents (e.g., DMSO) for ≤6 months or at –20°C for ≤1 month. Protect from light to prevent degradation .
Advanced Research Questions
Q. How can isomer formation be controlled during synthesis?
Reaction selectivity depends on:
Q. How are spectral data discrepancies resolved in structurally similar derivatives?
- Comparative analysis : Cross-reference ¹³C NMR shifts (e.g., δ 172.6 ppm for lactone carbonyls vs. δ 165.7 ppm for hydrazides) .
- Isotopic labeling : ¹³C-labeled studies track carbene intermediates in pyrolysis mechanisms, clarifying unexpected peaks .
Q. What computational methods predict physicochemical properties?
- Topological Polar Surface Area (TPSA) : Calculated TPSA = 43.4 Ų correlates with solubility and permeability .
- XLogP3 : A value of 2.3 indicates moderate hydrophobicity, guiding solvent selection for reactions .
- DFT calculations : Model reaction pathways (e.g., acyloxycarbene intermediates in pyrolysis) to validate experimental outcomes .
Q. How are natural sources of this compound utilized in biosynthesis studies?
- Endophytic fungi : Phomopsis oblonga produces oblongolide, a naphthofuran derivative, via polyketide synthase pathways. Metabolite extraction involves HPLC and LC-MS .
Q. What strategies address low yields in multi-step syntheses?
- Microwave optimization : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
- Protecting groups : Use acetyl or tert-butyl groups to stabilize reactive intermediates during hydrazide formation .
Data Contradiction Analysis
Q. How are conflicting purity results from HPLC and NMR reconciled?
- HPLC limitations : Detects impurities with UV activity but may miss non-chromophoric byproducts.
- ¹H NMR integration : Quantifies proton environments (e.g., 99.63% purity in ). Combine both methods for accuracy .
Q. Why do computational XLogP3 values deviate from experimental logP?
- Solvent effects : Calculated XLogP3 assumes ideal conditions, while experimental logP accounts for solvent interactions (e.g., DMSO vs. water) .
Methodological Tables
Q. Table 1. Key Spectral Data for Naphtho[1,2-c]furan Derivatives
| Compound | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Molecular Ion (m/z) |
|---|---|---|---|
| Ester derivative | 172.6 (C=O) | 1718 (C=O ester) | 240.1256 |
| Hydrazide | 165.7 (C=O hydrazide) | 1657 (C=O), 3300–3400 (NH₂) | 226.0943 |
| Lactone | 170.2 (C=O lactone) | 1745 (C=O lactone) | 268.3100 |
Q. Table 2. Synthetic Methods Comparison
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| One-step cyclization | K₂CO₃/DMF, 80°C | 71–90 | Favors [2,1-b] isomer |
| Microwave-assisted | Dioxane, 150°C, 30 min | 65–78 | High for triazepines |
| Pyrolysis | Flash vacuum, 400°C | 50–60 | Forms acenaphthylene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
